![molecular formula C7H7ClN2 B1601152 Imidazo[1,2-a]pyridin-Hydrochlorid CAS No. 34167-64-1](/img/structure/B1601152.png)

Imidazo[1,2-a]pyridin-Hydrochlorid

Übersicht

Beschreibung

Imidazo[1,2-a]pyridine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its broad spectrum of biological activities. This compound is part of the imidazopyridine family, which is known for its applications in medicinal chemistry, particularly as central nervous system modulators, anti-cancer agents, and anti-tuberculosis agents .

Wissenschaftliche Forschungsanwendungen

Imidazo[1,2-a]pyridine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a scaffold for the synthesis of complex molecules.

Biology: Acts as a probe in biochemical assays.

Medicine: Exhibits significant activity against multidrug-resistant tuberculosis and is used in the development of anti-cancer drugs

Industry: Employed in the development of optoelectronic devices and sensors.

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridine hydrochloride has been recognized as a significant scaffold in medicinal chemistry due to its wide range of applications . It has been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . It is also used as covalent anticancer agents .

Mode of Action

It is known that the compound interacts with its targets through a process of phosphorylation . The compound may favor a nucleophilic attack if Δωk (or Δf(k)) > 0, whereas if Δωk (or Δf(k)) < 0, the site k may be favored for an electrophilic attack .

Biochemical Pathways

Imidazo[1,2-a]pyridine hydrochloride affects various biochemical pathways. IKK-ɛ and TBK1 activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation plays a crucial role in the immune response to infection.

Pharmacokinetics

One study indicated that q203, an imidazo[1,2-a]pyridine derivative, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

The result of the action of Imidazo[1,2-a]pyridine hydrochloride varies depending on the disease it is used to treat. For instance, in the case of tuberculosis, it can lead to a significant reduction in bacterial load . In the context of cancer, it can inhibit the growth of tumor cells .

Action Environment

The action environment can significantly influence the efficacy and stability of Imidazo[1,2-a]pyridine hydrochloride. For example, it has been used as inhibitors against degradation of metal surface in acidic media . .

Safety and Hazards

Imidazo[1,2-a]pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been used in the development of new TB drugs . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of Imidazo[1,2-a]pyridine derivatives . Future developments are expected to be based on the pattern and position of the substitution .

Biochemische Analyse

Biochemical Properties

Imidazo[1,2-a]pyridine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Cellular Effects

Imidazo[1,2-a]pyridine hydrochloride has a wide spectrum of effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Imidazo[1,2-a]pyridine hydrochloride is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of Imidazo[1,2-a]pyridine hydrochloride change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being explored.

Dosage Effects in Animal Models

The effects of Imidazo[1,2-a]pyridine hydrochloride vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

Imidazo[1,2-a]pyridine hydrochloride is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels. The exact metabolic pathways and interactions are still being studied.

Transport and Distribution

The transport and distribution of Imidazo[1,2-a]pyridine hydrochloride within cells and tissues are complex processes that involve various transporters and binding proteins

Vorbereitungsmethoden

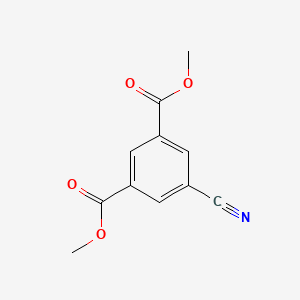

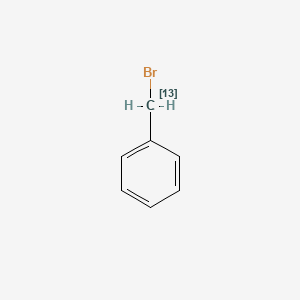

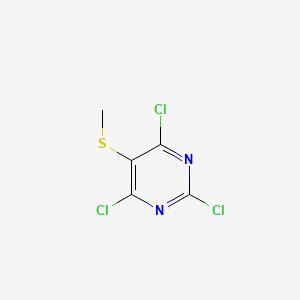

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine hydrochloride typically involves the condensation of 2-aminopyridine with various carbonyl compounds or alkenes. One common method is the Groebke-Blackburn three-component reaction, which involves 2-aminopyridine, an aldehyde, and an isonitrile . Other methods include the use of α-bromocarbonyl compounds with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures .

Industrial Production Methods: Industrial production often employs metal-free synthetic routes to minimize environmental impact. These methods include the use of solid support catalysts such as aluminum oxide and titanium tetrachloride . The focus is on developing eco-friendly and efficient protocols for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: Metal-free oxidation strategies are often employed.

Reduction: Typically involves the use of reducing agents like sodium borohydride.

Substitution: Commonly involves nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Metal-free oxidizing agents.

Reduction: Sodium borohydride or other mild reducing agents.

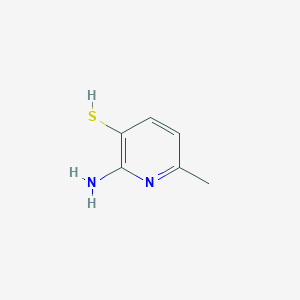

Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which are valuable in pharmaceutical applications .

Vergleich Mit ähnlichen Verbindungen

- Imidazo[1,5-a]pyridine

- Imidazo[4,5-b]pyridine

- Imidazo[4,5-c]pyridine

Uniqueness: Imidazo[1,2-a]pyridine hydrochloride is unique due to its broad spectrum of biological activities and its ability to act as a scaffold for various pharmacologically active compounds. Its versatility in undergoing different chemical reactions and its eco-friendly synthetic routes further distinguish it from other similar compounds .

Eigenschaften

IUPAC Name |

imidazo[1,2-a]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2.ClH/c1-2-5-9-6-4-8-7(9)3-1;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXJSYJMGKHWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10487444 | |

| Record name | Imidazo[1,2-a]pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10487444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34167-64-1 | |

| Record name | Imidazo[1,2-a]pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10487444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B1601082.png)